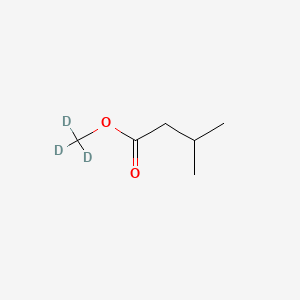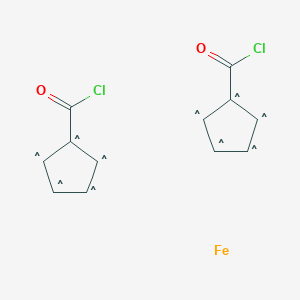
(S)-1-(bromomethyl)-3-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(bromomethyl)cyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(bromomethyl)cyclohex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of (4S)-4-methylcyclohex-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions usually involve:
- Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)
- Temperature: Room temperature to reflux
- Reaction time: Several hours
Industrial Production Methods
Industrial production methods for (4S)-4-(bromomethyl)cyclohex-1-ene would likely involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(bromomethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination to form cyclohexadiene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of cyclohexadiene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(4S)-4-(bromomethyl)cyclohex-1-ene has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of (4S)-4-(bromomethyl)cyclohex-1-ene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with nucleophilic sites on proteins or enzymes, leading to covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-(bromomethyl)cyclohex-1-ene: The enantiomer of (4S)-4-(bromomethyl)cyclohex-1-ene with similar chemical properties but different biological activities.
4-(chloromethyl)cyclohex-1-ene: Similar compound with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
4-(hydroxymethyl)cyclohex-1-ene: Similar compound with a hydroxyl group instead of a bromomethyl group, used in different synthetic applications.
Propiedades
Número CAS |
134362-45-1 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
(4S)-4-(bromomethyl)cyclohexene |
InChI |
InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2/t7-/m1/s1 |
Clave InChI |
UCJOBPVWCIRPSU-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@@H](CC=C1)CBr |
SMILES canónico |
C1CC(CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


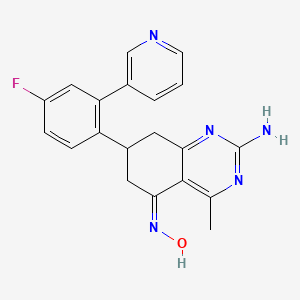
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
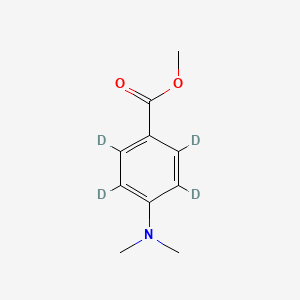

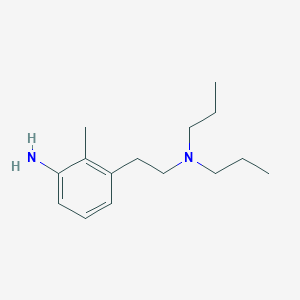
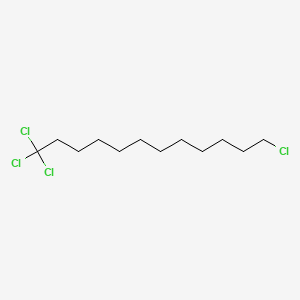
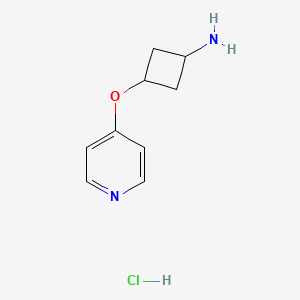

![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)

